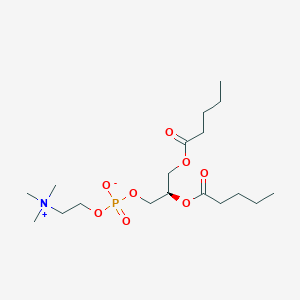

(R)-2,3-Bis(pentanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate

Übersicht

Beschreibung

The compound is a type of phospholipid, which are a class of lipids that are a major component of all cell membranes as they can form lipid bilayers .

Molecular Structure Analysis

The molecular structure of phospholipids typically includes a hydrophilic “head” containing a phosphate group, and two hydrophobic “tails” derived from fatty acids, joined by a glycerol molecule .Chemical Reactions Analysis

Phospholipids are known to participate in various biological processes, including membrane fusion and cell signaling .Physical and Chemical Properties Analysis

Phospholipids are typically solid at room temperature . They have a high melting point and are quite resistant to heat .Wissenschaftliche Forschungsanwendungen

Polymer Chemistry :

- Furukawa et al. (1987) synthesized derivatives like 20-(Methacryloyloxy)icosyl 2-(trimethylammonio)ethyl phosphate, focusing on their polymerization and the properties of resultant polymers. Such compounds are significant in the development of polymers with unique properties (Furukawa, Shoji, Nakaya, & Imoto, 1987).

Cancer Research :

- Bittman et al. (1997) conducted enantioselective synthesis of an ilmofosine analog with a similar structure. They studied its antiproliferative properties on epithelial cancer cell growth, demonstrating its effectiveness in inhibiting cancer cell proliferation (Bittman, Byun, Reddy, Samadder, & Arthur, 1997).

Materials Science and Coating Technologies :

- Phan, Bentiss, and Jama (2015) explored the use of compounds like bis[2-(methacryloyloxy)ethyl] phosphate in sol–gel coatings, analyzing their anticorrosion properties and structural performance. This is relevant in creating protective coatings for various materials (Phan, Bentiss, & Jama, 2015).

Biochemistry and Therapeutics :

- Park et al. (2014) found that a derivative, 2-(Trimethylammonium) ethyl (R)-3-methoxy-3-oxo-2-stearamidopropyl phosphate, suppresses osteoclast maturation and bone resorption. It targets macrophage-colony stimulating factor signaling, suggesting potential therapeutic applications in bone loss treatment (Park, Park, Bhattarai, Lee, Kim, Bae, & Lee, 2014).

Hematology and Stem Cell Research :

- Limb et al. (2015) investigated how 2‐(Trimethylammonium)ethyl (R)‐3‐methoxy‐3‐oxo‐2‐stearamidopropyl phosphate induces megakaryocytic differentiation of leukemia cells and primary human CD34+ hematopoietic stem cells. This research contributes to understanding blood cell formation and potential treatments for thrombocytopenia (Limb, Song, Jeon, Han, Han, Jhon, Bae, & Kim, 2015).

Fire Retardancy in Polymers :

- Wang, Su, Chen, and Wilkie (2009) focused on the use of bis[2-(methacryloyloxy)ethyl] phosphate in poly(methyl methacrylate) nanocomposites, assessing their thermal stability and fire retardant properties. Such studies are crucial in enhancing material safety (Wang, Su, Chen, & Wilkie, 2009).

Environmental Chemistry and Toxicology :

- Cooper et al. (2011) conducted an analysis of flame retardant metabolites in urine, including compounds like bis(1,3-dichloro-2-propyl) phosphate. This research helps in understanding human exposure to flame retardants and their potential health effects (Cooper, Covaci, Nuijs, Webster, & Stapleton, 2011).

Wirkmechanismus

Target of Action

The primary target of Divaleroylphosphatidylcholine is the Rhomboid protease GlpG . This enzyme is found in the bacterium Haemophilus influenzae .

Mode of Action

It is known that as a phospholipid, it can form a micelle with a hydrophobic core to contain lipophilic drugs while maintaining a hydrophilic outer portion to allow increased solubility of the drug in the aqueous environment of the blood or gastrointestinal tract .

Biochemical Pathways

It belongs to the class of organic compounds known as1,2-diacylglycerol-3-phosphates . These are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2R)-2,3-di(pentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36NO8P/c1-6-8-10-17(20)24-14-16(27-18(21)11-9-7-2)15-26-28(22,23)25-13-12-19(3,4)5/h16H,6-15H2,1-5H3/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBVRDMSFWAKDH-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

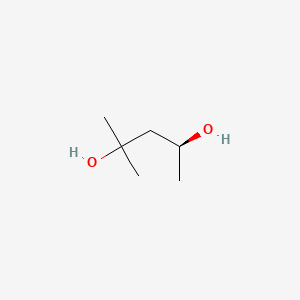

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B3044000.png)

![1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3044003.png)